molecular formula C18H13Cl2N7S2 B11589791 N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11589791
M. Wt: 462.4 g/mol
InChI Key: MSTLDBVWEBIBBT-UHFFFAOYSA-N
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Description

N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with chlorophenyl and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple stepsThe reaction conditions often require the use of solvents like chloroform and catalysts to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole group can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, its potential antithyroid activity is attributed to its ability to interfere with thyroid hormone synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of chlorophenyl and thiadiazole groups on a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H13Cl2N7S2

Molecular Weight

462.4 g/mol

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H13Cl2N7S2/c1-10-26-27-18(28-10)29-17-24-15(21-13-6-2-11(19)3-7-13)23-16(25-17)22-14-8-4-12(20)5-9-14/h2-9H,1H3,(H2,21,22,23,24,25)

InChI Key

MSTLDBVWEBIBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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